4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile
CAS No.:
Cat. No.: VC20402143
Molecular Formula: C5H4F3NO3S
Molecular Weight: 215.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F3NO3S |
|---|---|
| Molecular Weight | 215.15 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile |
| Standard InChI | InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3 |
| Standard InChI Key | HXVGVXGVLCVOPJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C(C#N)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The IUPAC name 4,4,4-trifluoro-2-methanesulfonyl-3-oxobutanenitrile systematically describes its structure:
-
A butanenitrile backbone (four-carbon chain with a nitrile group at position 1).
-
A trifluoromethyl group () at position 4.
-
A ketone () at position 3.
-
A methanesulfonyl group () at position 2.
The structural formula is represented as:
This arrangement confers both electrophilic (nitrile, ketone) and nucleophilic (sulfonyl) reactivity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.15 g/mol |
| CAS Registry Number | 3176DN (AK Scientific) |
| Synonyms | 4,4,4-Trifluoro-2-(methylsulfonyl)-3-oxobutanenitrile |
| GHS Hazard Statements | H315, H319, H335 |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step protocol, typically involving:
-
Sulfonation of Precursors: Reaction of a β-ketonitrile intermediate with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
-
Fluorination: Subsequent treatment with sulfur tetrafluoride () or a fluorinating agent to replace hydroxyl or carbonyl oxygen with fluorine atoms, yielding the trifluoromethyl group .
Example Reaction Scheme:
Industrial-Scale Production
AK Scientific, Inc. produces the compound under catalog number 3176DN, emphasizing high-purity batches (≥95%) for research applications. Typical packaging includes amber glass vials under inert gas to prevent hydrolysis .
Physicochemical Properties
Physical State and Stability
-
Appearance: White to off-white crystalline solid (inferred from handling precautions) .
-
Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators. Decomposes above 200°C, releasing toxic gases (e.g., , ) .
Solubility and Reactivity
-
Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and nitrile groups. Limited solubility in water (<0.1 g/L at 25°C) .
-
Reactivity:
Applications in Research and Industry
Pharmaceutical Intermediates
The trifluoromethyl and sulfonyl groups enhance metabolic stability and bioavailability, making the compound a key intermediate in:
-
Kinase Inhibitors: Modulating ATP-binding pockets via sulfonyl interactions .
-
Antiviral Agents: Fluorinated analogs exhibit improved blood-brain barrier penetration .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume